molecular formula C30H37FN4O9 B14802435 Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F

Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F

Cat. No.: B14802435
M. Wt: 616.6 g/mol
InChI Key: PYXKCONTYDRPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F, also known as Cbz-DL-Tyrosine-DL-Valine-DL-Alanine-DL-Aspartic acid-CH2F, is a synthetic peptide compound. It is a cell-permeable, irreversible inhibitor of caspase-1 and caspase-4, which are enzymes involved in the process of apoptosis (programmed cell death). This compound is used in various scientific research applications due to its ability to inhibit these enzymes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups, such as Cbz (carbobenzyloxy), are used to prevent unwanted side reactions during the synthesis. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while nucleophilic substitution at the fluoromethyl ketone group can yield various substituted derivatives .

Scientific Research Applications

Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F is widely used in scientific research due to its ability to inhibit caspase-1 and caspase-4. Some of its applications include:

Mechanism of Action

Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F exerts its effects by irreversibly inhibiting caspase-1 and caspase-4. The fluoromethyl ketone group reacts with the active site cysteine residue of the caspases, forming a covalent bond and thereby blocking the enzyme’s activity. This inhibition prevents the cleavage of pro-inflammatory cytokines and other substrates, ultimately reducing apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the presence of the fluoromethyl ketone group, which provides irreversible inhibition of caspases. This makes it a valuable tool in research focused on apoptosis and related pathways .

Properties

Molecular Formula

C30H37FN4O9

Molecular Weight

616.6 g/mol

IUPAC Name

5-fluoro-3-[2-[[2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxopentanoic acid

InChI

InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)

InChI Key

PYXKCONTYDRPRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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